molecular formula C11H24Cl2N2 B1421198 4'-Methyl-[1,4']bipiperidinyl dihydrochloride CAS No. 3543-23-5

4'-Methyl-[1,4']bipiperidinyl dihydrochloride

Cat. No.: B1421198
CAS No.: 3543-23-5
M. Wt: 255.22 g/mol
InChI Key: YWAPNCGBIUSKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride typically involves the reaction of 4-methylpiperidine with 1,4-dichlorobutane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-[1,4’]bipiperidinyl dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Methyl-[1,4’]bipiperidinyl dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.

    Medicine: Explored for its therapeutic properties, particularly in the development of new drugs for treating neurological disorders and other medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes, in biological systems. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. Additionally, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methyl-[1,4’]bipiperidinyl dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets and undergo diverse chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-methyl-4-piperidin-1-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13;;/h12H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAPNCGBIUSKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674277
Record name 4'-Methyl-1,4'-bipiperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3543-23-5
Record name 4'-Methyl-1,4'-bipiperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methyl-[1,4']bipiperidinyl dihydrochloride
Reactant of Route 2
4'-Methyl-[1,4']bipiperidinyl dihydrochloride
Reactant of Route 3
4'-Methyl-[1,4']bipiperidinyl dihydrochloride
Reactant of Route 4
Reactant of Route 4
4'-Methyl-[1,4']bipiperidinyl dihydrochloride
Reactant of Route 5
4'-Methyl-[1,4']bipiperidinyl dihydrochloride
Reactant of Route 6
4'-Methyl-[1,4']bipiperidinyl dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.